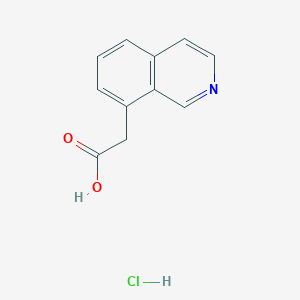

2-(isoquinolin-8-yl)acetic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

2-(Isoquinolin-8-yl)acetic acid hydrochloride (C₁₁H₁₀ClNO₂) features a fused bicyclic isoquinoline core linked to an acetic acid moiety via a methylene bridge, with a hydrochloride counterion stabilizing the protonated nitrogen. The molecular structure is defined by a planar isoquinoline ring system (C₁–C₉ and N₁) and a carboxylic acid group (-CH₂COOH) at the 8-position (Figure 1).

Single-crystal X-ray diffraction studies of related isoquinoline derivatives, such as (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid, reveal that intermolecular hydrogen bonds and π-π stacking dominate crystal packing. For the hydrochloride salt, the protonation of N₁ in the isoquinoline ring enhances ionic interactions with Cl⁻, as observed in analogous structures. The unit cell parameters for similar compounds typically adopt monoclinic or triclinic systems, with lattice constants a = 12.3–12.7 Å, b = 5.8–6.0 Å, and c = 12.7–13.0 Å (β ≈ 107.7°).

Table 1: Key crystallographic parameters for analogous compounds

| Parameter | Value Range | Source |

|---|---|---|

| Space group | P2₁ or P1 | |

| Unit cell volume | 850–870 ų | |

| Hydrogen bonding | N⁺–H···Cl⁻ (2.1–2.3 Å) |

Properties

IUPAC Name |

2-isoquinolin-8-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNBKGIBZXMUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-8-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(isoquinolin-8-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

2-(isoquinolin-8-yl)acetic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its isoquinoline structure allows for various modifications, enabling the development of new compounds with potential biological activities.

Synthetic Routes

The synthesis typically involves the reaction of isoquinoline with chloroacetic acid under acidic conditions. The process may include heating in solvents like ethanol or water, leading to the formation of the desired hydrochloride salt.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Medical Applications

Therapeutic Agent Research

Ongoing research is focused on the therapeutic potential of this compound for treating diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, modulating pathways relevant to disease progression .

Case Study: Anticancer Activity

A study involving various isoquinoline derivatives highlighted that compounds structurally related to this compound exhibited potent inhibitory effects on tumor growth in animal models. This reinforces the need for further exploration of its therapeutic applications .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their functionality.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(isoquinolin-8-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs identified from literature and catalogs, highlighting functional group variations and inferred properties:

Functional Group Impact on Properties

Isoquinoline vs. Quinoline Derivatives Target Compound: The isoquinoline ring provides a rigid, planar aromatic system, facilitating π-π stacking interactions. This contrasts with N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (C₂₄H₃₁N₂O₃), where the quinoline core is modified with bulky tert-butyl groups, reducing solubility but enhancing steric effects . Morpholine Derivative: The morpholine ring (oxygen and nitrogen heteroatoms) in 2-(Morpholin-4-yl)acetic acid hydrochloride introduces polarity and hydrogen-bonding capacity, making it more water-soluble than isoquinoline-based analogs .

Substituent Effects Dioxolo Fusion: The [1,3]dioxolo group in 2-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)acetic acid increases molecular weight (C₁₃H₉NO₄ vs. C₁₁H₉NO₂) and may enhance membrane permeability due to added lipophilicity .

Biological Activity

2-(isoquinolin-8-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound is derived from isoquinoline, a bicyclic structure known for its diverse biological properties. The molecular formula is C10H10ClN and it has a molecular weight of approximately 185.65 g/mol. The presence of the isoquinoline moiety contributes to its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that isoquinoline derivatives possess significant antimicrobial properties. For instance, compounds containing the isoquinoline nucleus have been evaluated for their antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

2. Anticancer Properties

Isoquinoline derivatives have been explored for their anticancer potential. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of key signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research suggests that isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as rheumatoid arthritis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, influencing cellular responses to external stimuli.

Data Table: Biological Activities Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

Several studies have highlighted the efficacy of isoquinoline derivatives, including this compound:

- Anticancer Study: A study published in Cancer Research demonstrated that derivatives similar to this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

- Antimicrobial Evaluation: A recent study assessed the antimicrobial properties of various isoquinoline derivatives, revealing that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Model: In vivo studies using animal models demonstrated that treatment with this compound resulted in decreased inflammation markers, supporting its potential use in inflammatory diseases .

Q & A

Basic Research Question

- Storage Conditions : Store at -20°C in airtight, amber vials with desiccants to prevent hydrolysis or photodegradation .

- Stability Assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Detect degradation products (e.g., free isoquinoline) via retention time shifts .

How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Advanced Research Question

- Analog Synthesis : Modify the acetic acid side chain (e.g., fluorination at C-2) or isoquinoline substituents (e.g., Cl, CH₃) to assess bioactivity trends .

- In Vitro Assays : Screen against target proteins (e.g., PARP-1) using fluorescence polarization or SPR to quantify binding affinities .

- Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

What analytical techniques are critical for quantifying trace impurities in bulk samples?

Basic Research Question

- HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) with UV detection at 254 nm. MS/MS fragmentation identifies impurities (e.g., unreacted isoquinoline) .

- Limits of Detection : Validate methods per ICH Q2(R1), achieving LOQ < 0.1% for genotoxic impurities .

How do solvent polarity and pH affect the compound’s solubility and aggregation behavior?

Advanced Research Question

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and logD calculations (octanol/water) to map pH-dependent solubility .

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous solutions (≥1 mg/mL) that may confound bioassays .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.